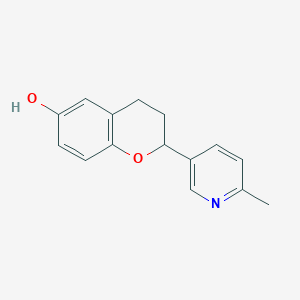
2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol is a heterocyclic compound that features a chromen-6-ol core with a 6-methylpyridin-3-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridin-3-yl and chromen-6-ol derivatives.
Reaction Conditions: The key steps involve the formation of the chromen-6-ol core followed by the introduction of the 6-methylpyridin-3-yl group. This can be achieved through various organic reactions such as Friedel-Crafts acylation, cyclization, and subsequent functional group transformations.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chromen-6-ol core and the pyridinyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of COX-2 inhibitors.
2,7-dimethyl-4-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrrolo-[3,4-b]indole: A structural analog with pharmacological activity.
Uniqueness
2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol is unique due to its combination of a chromen-6-ol core and a 6-methylpyridin-3-yl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-(6-methylpyridin-3-yl)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C15H15NO2/c1-10-2-3-12(9-16-10)15-6-4-11-8-13(17)5-7-14(11)18-15/h2-3,5,7-9,15,17H,4,6H2,1H3 |
InChI-Schlüssel |
QRMWBHUCFAEVCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C2CCC3=C(O2)C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


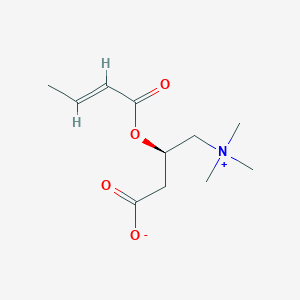
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
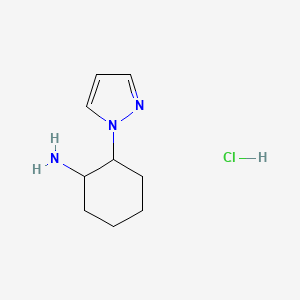

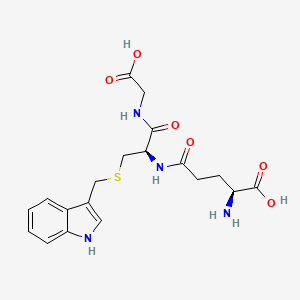
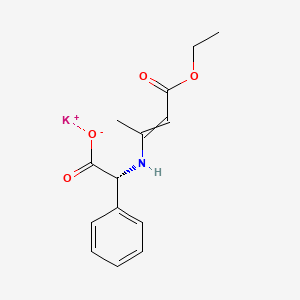
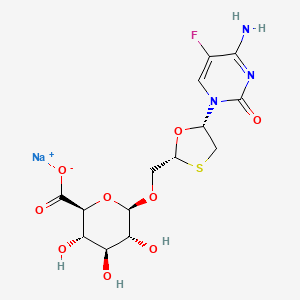
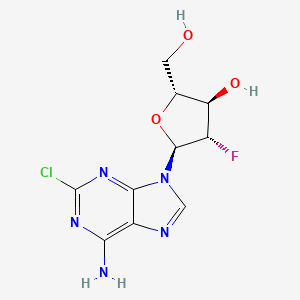
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
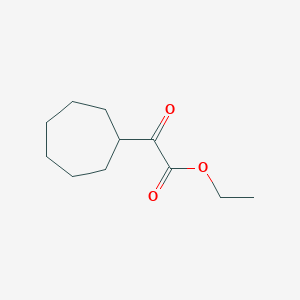
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
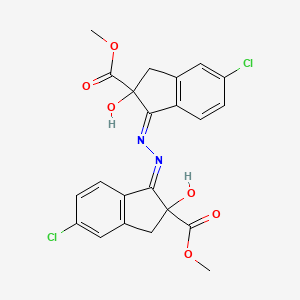
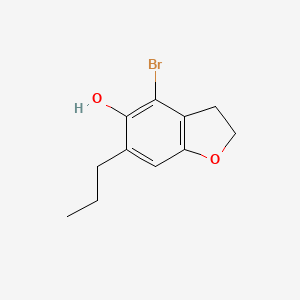
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
